(Z)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a theophylline derivative modified with a hydrazinyl-indolinone moiety and a hydroxy-tolyloxypropyl substituent. The purine core (1,3-dimethylxanthine) is functionalized at the 7- and 8-positions, conferring unique physicochemical and biological properties. Its structural complexity suggests applications in oncology or inflammation, as hydrazinyl-indolinone derivatives are known for modulating apoptotic pathways .
Properties
IUPAC Name |
8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O5/c1-14-8-4-7-11-18(14)37-13-15(33)12-32-20-21(30(2)25(36)31(3)23(20)35)27-24(32)29-28-19-16-9-5-6-10-17(16)26-22(19)34/h4-11,15,26,33-34H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNDRPUUCHZKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2N=NC4=C(NC5=CC=CC=C54)O)N(C(=O)N(C3=O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential biological activities that merit thorough investigation. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H25N7O5. It features a purine base structure with various substituents that may contribute to its biological activity. The presence of the hydrazine and indoline moieties is particularly noteworthy as these groups are often associated with diverse pharmacological effects.
Research indicates that compounds similar to this compound may exert their effects through multiple pathways:
- Inhibition of Enzymatic Activity : Many derivatives of purine compounds are known to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases (COX). For instance, studies have shown that certain pyrazole derivatives exhibit selective COX-II inhibition with low toxicity profiles .
- Anticancer Activity : The presence of the indoline moiety suggests potential anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antioxidant Properties : The hydroxyl groups in the compound may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress in cells .
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of related compounds:
- COX Inhibition : A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range for COX-II inhibition, indicating significant anti-inflammatory potential . The selectivity index (S.I.) for some compounds was notably higher than standard drugs like Celecoxib.
- Cytotoxicity Assays : Compounds related to the target structure showed varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, one derivative exhibited an IC50 value of 19.87 nM against COX-II, showcasing its potent inhibitory action compared to Celecoxib .
In Vivo Studies
In vivo studies further support the compound's potential:
- Anti-inflammatory Effects : Animal models treated with related compounds showed a significant reduction in inflammation markers. For instance, a derivative demonstrated a 64.28% inhibition rate in an inflammatory model compared to 57.14% for Celecoxib .
Case Studies
Several case studies highlight the biological activity of structurally similar compounds:
- Case Study on Anticancer Activity : A series of hydrazone derivatives were tested against various cancer cell lines. The results indicated that certain derivatives induced apoptosis and inhibited proliferation significantly more than controls .
- Case Study on COX Inhibition : Research involving diarylpyrazole derivatives revealed potent COX-II inhibitory activity with favorable safety profiles in animal models, suggesting that modifications in structure can enhance selectivity and potency against inflammatory pathways .
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that derivatives of purine compounds exhibit significant anti-inflammatory properties. The compound has been evaluated for its efficacy against cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases. In vitro assays have shown promising results, suggesting that this compound may inhibit COX-II selectively, similar to well-known anti-inflammatory drugs like Celecoxib .
Anticancer Potential
The structural framework of (Z)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione suggests potential anticancer activity. Molecular docking studies have been conducted to evaluate its interaction with various cancer-related targets. These studies indicate that the compound could effectively bind to receptors involved in tumor growth and proliferation .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for further development. The presence of the hydrazinyl and hydroxypropyl moieties appears to enhance its interaction with biological targets, leading to increased potency in both anti-inflammatory and anticancer assays .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler purine derivatives. Techniques such as hydrazone formation and selective alkylation are commonly employed to achieve the desired molecular structure .
Derivative Exploration
Exploring derivatives of this compound can yield new analogs with improved pharmacological profiles. For instance, modifications to the hydrazinyl group or variations in the alkoxy substituents can lead to enhanced selectivity or potency against specific biological targets .
Toxicological Studies
Before clinical application, it is essential to assess the safety profile of this compound. Preliminary toxicological evaluations indicate a favorable safety margin; however, comprehensive studies are required to fully understand its toxicity mechanisms and any potential side effects associated with long-term use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Purine Dione Family
The compound shares a 1,3-dimethylpurine-2,6-dione core with several analogues, differing in substituents at positions 7 and 6. Key comparisons include:
Key Observations :
- The hydrazinyl-indolinone group at position 8 introduces a planar, conjugated system, enabling π-π stacking with enzyme active sites, unlike pyrazole or simpler hydrazine derivatives .
Functional Group Analysis
- Hydrazinyl-Indolinone vs. Pyrazole: The hydrazinyl-indolinone moiety in the target compound allows for hydrogen bonding via the oxo group and tautomerism, which pyrazole analogues lack. This feature may enhance target selectivity .
- Hydroxy-Tolyloxypropyl vs.
Activity-Based Comparison
- Kinase Inhibition: The hydrazinyl-indolinone group resembles staurosporine’s indole carbazole system, a known kinase inhibitor. Computational docking studies suggest similar ATP-binding site interactions .
- Cytotoxicity : Analogues with hydrazine linkers () show IC₅₀ values of 1–10 µM in leukemia cell lines, suggesting the target compound may exhibit comparable potency .
Q & A
Q. Q1. What are the standard synthetic routes for preparing (Z)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione?
Methodological Answer: The synthesis typically involves a multi-step protocol:
Core Purine Functionalization : Alkylation or substitution at the 7- and 8-positions of 1,3-dimethylxanthine derivatives using halogenated or hydroxyl-containing precursors under basic conditions (e.g., K₂CO₃ in DMF) .
Hydrazine Coupling : Reaction of 8-hydrazinyl intermediates with 2-oxoindolin-3-ylidene derivatives via condensation, often catalyzed by acetic acid or HCl in ethanol at reflux (60–80°C) .
Stereochemical Control : Use of Z-selective reaction conditions (e.g., low-temperature crystallization or chiral auxiliaries) to stabilize the (Z)-configuration of the hydrazinyl-indolinone moiety .
Critical Parameters : Yield optimization (40–60% typical) requires precise stoichiometry and inert atmospheres to prevent oxidation of hydrazine intermediates .
Advanced Synthesis Optimization
Q. Q2. How can reaction conditions be optimized to improve the stereochemical purity of the (Z)-isomer during hydrazine coupling?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMSO or DMF) enhance reaction rates but may favor E-isomer formation. Ethanol/water mixtures (3:1) improve Z-selectivity by stabilizing intramolecular hydrogen bonding .
- Catalysis : Trace amounts of ZnCl₂ or Cu(I) salts can promote regioselective coupling, reducing byproducts .
- Analytical Validation : Monitor reaction progress via HPLC with chiral columns (e.g., Chiralpak IA) to quantify Z/E ratios. Typical purity targets exceed 95% .
Structural Characterization
Q. Q3. What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺ expected at m/z ~539.2) and detects impurities (<2%) .
- X-ray Crystallography : Resolves Z-configuration and hydrogen-bonding networks in the solid state .
Biological Activity & Mechanism
Q. Q4. What biological targets or pathways are associated with this compound?
Methodological Answer:
- Kinase Inhibition : Structural analogs (e.g., purine-hydrazine derivatives) show activity against cyclin-dependent kinases (CDKs) and Aurora kinases via ATP-binding site competition .
- Antiviral Potential : Hydrazinyl-indolinone moieties may inhibit viral proteases (e.g., HIV-1 integrase) through chelation of catalytic metal ions .
- Experimental Validation : Use kinase inhibition assays (e.g., ADP-Glo™) and viral replication models (e.g., HEK293T cells transfected with luciferase-reporters) to quantify IC₅₀ values .
Data Contradictions & Resolution
Q. Q5. How should researchers address discrepancies in reported biological activity across studies?
Methodological Answer:
- Source Validation : Cross-check compound purity and stereochemistry (e.g., batch-specific HPLC/LC-MS data) to rule out structural variability .
- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize protocol-driven variability .
- Meta-Analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM) and exclude results from unverified sources (e.g., BenchChem) .
Structure-Activity Relationship (SAR) Studies
Q. Q6. How do substituents on the purine and indolinone rings influence biological activity?
Methodological Answer:
| Substituent | Position | Effect on Activity | Reference |
|---|---|---|---|
| o-Tolyloxy (propyl) | 7-position | ↑ Lipophilicity → Enhanced cell uptake | |
| 2-Oxoindolin-3-ylidene | 8-position | ↑ Chelation → Protease inhibition | |
| Methyl (purine) | 1,3-positions | ↓ Metabolic degradation → ↑ Half-life |
Methodology : Synthesize analogs with systematic substituent variations (e.g., replacing o-tolyloxy with p-methoxyphenyl) and test in dose-response assays .
Stability & Degradation Pathways
Q. Q7. What are the major degradation pathways under physiological conditions?
Methodological Answer:
- Hydrolysis : The hydrazine bridge is susceptible to acidic cleavage (pH <5), forming 8-amino-purine and indolinone fragments. Stabilize with lyophilization or buffer formulations (pH 7.4) .
- Oxidation : Thiol-containing buffers (e.g., glutathione) reduce radical-mediated degradation of the hydroxypropyl group .
- Analytical Tools : Accelerated stability studies (40°C/75% RH) with LC-MS tracking quantify degradation products .
Advanced Computational Modeling
Q. Q8. How can molecular docking predict binding modes to kinase targets?
Methodological Answer:
- Protein Preparation : Retrieve CDK2 crystal structures (PDB: 1HCL) and optimize protonation states using MOE or Schrödinger Suite .
- Ligand Docking : Use Glide SP/XP protocols to simulate purine-hydrazine interactions with ATP-binding pockets. Key residues: Lys33, Glu81 .
- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values to refine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
